molecular formula C28H40O4 B016302 4-Methylumbelliferyl oleate CAS No. 18323-58-5

4-Methylumbelliferyl oleate

Cat. No.: B016302
CAS No.: 18323-58-5
M. Wt: 440.6 g/mol
InChI Key: NKQFKJYKCVDLPT-KHPPLWFESA-N
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Description

4-Methylumbelliferyl oleate is a fluorogenic substrate used primarily for the measurement of lipase activity. It is a compound that, when cleaved by lipases, releases 4-methylumbelliferone, a fluorescent molecule. This property makes it highly valuable in biochemical assays and research .

Mechanism of Action

Target of Action

4-Methylumbelliferyl oleate primarily targets acid and alkaline lipases .

Mode of Action

This compound acts as a fluorogenic substrate for lipases . When this compound is used as a substrate for lipases, it is cleaved, releasing 4-Methylumbelliferone . The excitation wavelength for this process is dependent on the pH, with values of 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipase-catalyzed hydrolysis of lipids . The cleavage of this compound by lipases results in the release of 4-Methylumbelliferone, which can be monitored at 450 nm . This process allows for the continuous monitoring of lipase activity, providing insights into the functioning and regulation of lipid metabolism pathways .

Pharmacokinetics

It is known that this compound is soluble in pyridine and ethyl acetate , which may influence its bioavailability and distribution within the body.

Result of Action

The cleavage of this compound by lipases results in the release of 4-Methylumbelliferone . This released compound can be monitored fluorometrically, providing a measure of lipase activity . Therefore, the action of this compound can help in understanding the function and regulation of lipases, and by extension, lipid metabolism.

Action Environment

The action of this compound is influenced by the pH of the environment . The excitation wavelength for the release of 4-Methylumbelliferone is pH-dependent . Therefore, changes in environmental pH can influence the efficacy of this compound as a fluorogenic substrate for lipases.

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl oleate is a substrate for both acid and alkaline lipases . When cleaved by lipases, it liberates 4-Methylumbelliferyl, which can be detected by fluorescence (Ex/Em=320/450 nm) .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for lipases. By serving as a substrate, it can influence the activity of these enzymes and thereby affect lipid metabolism within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by lipases. This cleavage liberates 4-Methylumbelliferyl, which can then be detected by fluorescence .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the activity of lipases. As lipase activity varies, so too will the rate of cleavage of this compound and the subsequent release of 4-Methylumbelliferyl .

Metabolic Pathways

This compound is involved in lipid metabolism, serving as a substrate for lipases. The cleavage of this compound by lipases is a key step in the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by the presence and activity of lipases. These enzymes would be expected to cleave this compound, affecting its distribution .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of lipases, as these are the enzymes that cleave this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylumbelliferyl oleate can be synthesized by esterification of 4-methylumbelliferone with oleic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl oleate primarily undergoes hydrolysis reactions catalyzed by lipases. This hydrolysis results in the cleavage of the ester bond, releasing 4-methylumbelliferone and oleic acid .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of this compound are 4-methylumbelliferone and oleic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl oleate is unique due to its specific interaction with lipases and its ability to release a highly fluorescent product upon hydrolysis. This makes it particularly useful for sensitive and specific assays of lipase activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQFKJYKCVDLPT-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310470
Record name 4-Methylumbelliferyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18323-58-5
Record name 4-Methylumbelliferyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18323-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylumbelliferyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl oleate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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